Cas no 51439-71-5 (3-Methyl-3-phenylpyrrolidin-2-one)

3-Methyl-3-phenylpyrrolidin-2-one 化学的及び物理的性質
名前と識別子
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- 3-methyl-3-phenylpyrrolidin-2-one
- BCA43971
- 3-Methyl-3-phenylpyrrolidin-2-one
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- インチ: 1S/C11H13NO/c1-11(7-8-12-10(11)13)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13)
- InChIKey: XRQJWKFRIKOBPH-UHFFFAOYSA-N
- ほほえんだ: O=C1C(C)(C2C=CC=CC=2)CCN1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 208
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 29.1
3-Methyl-3-phenylpyrrolidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-157808-10.0g |
3-methyl-3-phenylpyrrolidin-2-one |
51439-71-5 | 95% | 10g |
$4236.0 | 2023-06-08 | |
TRC | M356590-5mg |
3-methyl-3-phenylpyrrolidin-2-one |
51439-71-5 | 5mg |
$ 50.00 | 2022-06-03 | ||
Enamine | EN300-157808-0.5g |
3-methyl-3-phenylpyrrolidin-2-one |
51439-71-5 | 95% | 0.5g |
$768.0 | 2023-06-08 | |
Aaron | AR01AGY3-10g |
3-methyl-3-phenylpyrrolidin-2-one |
51439-71-5 | 95% | 10g |
$5850.00 | 2023-12-14 | |
Enamine | EN300-157808-250mg |
3-methyl-3-phenylpyrrolidin-2-one |
51439-71-5 | 95.0% | 250mg |
$487.0 | 2023-09-24 | |
Enamine | EN300-157808-10000mg |
3-methyl-3-phenylpyrrolidin-2-one |
51439-71-5 | 95.0% | 10000mg |
$4236.0 | 2023-09-24 | |
Enamine | EN300-157808-500mg |
3-methyl-3-phenylpyrrolidin-2-one |
51439-71-5 | 95.0% | 500mg |
$768.0 | 2023-09-24 | |
A2B Chem LLC | AV67039-500mg |
3-methyl-3-phenylpyrrolidin-2-one |
51439-71-5 | 95% | 500mg |
$844.00 | 2024-04-19 | |
A2B Chem LLC | AV67039-100mg |
3-methyl-3-phenylpyrrolidin-2-one |
51439-71-5 | 95% | 100mg |
$395.00 | 2024-04-19 | |
A2B Chem LLC | AV67039-2.5g |
3-methyl-3-phenylpyrrolidin-2-one |
51439-71-5 | 95% | 2.5g |
$2068.00 | 2024-04-19 |
3-Methyl-3-phenylpyrrolidin-2-one 関連文献
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
3-Methyl-3-phenylpyrrolidin-2-oneに関する追加情報
3-Methyl-3-phenylpyrrolidin-2-one: A Comprehensive Overview
3-Methyl-3-phenylpyrrolidin-2-one (CAS No. 51439-71-5) is a versatile organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and material science. This compound, also referred to as methyl phenyl pyrrolidinone, belongs to the class of cyclic ketones and is characterized by its unique structural features and diverse applications.
The molecular structure of 3-methyl-3-phenylpyrrolidin-2-one consists of a five-membered pyrrolidine ring with a ketone group at the 2-position and a methyl group attached to the same carbon as a phenyl group at the 3-position. This arrangement imparts the molecule with both hydrophobic and aromatic characteristics, making it suitable for various chemical reactions and applications. The compound's cyclic ketone structure is particularly valuable in organic synthesis, where it serves as an intermediate in the production of more complex molecules.
Recent advancements in synthetic chemistry have highlighted the potential of methyl phenyl pyrrolidinone as a key intermediate in the synthesis of bioactive compounds. For instance, researchers have explored its role in the development of novel antibiotics and anti-inflammatory agents. The compound's ability to undergo nucleophilic addition reactions makes it an ideal precursor for constructing complex ring systems, which are often found in natural products and pharmaceuticals.
In addition to its role in drug discovery, 3-methyl-3-phenylpyrrolidin-2-one has found applications in materials science. Its aromaticity and cyclic structure make it a promising candidate for use in the development of advanced polymers and coatings. Recent studies have demonstrated its potential as a building block for synthesizing high-performance polymers with tailored mechanical and thermal properties.
The synthesis of methyl phenyl pyrrolidinone typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the cyclization of amino carbonyl compounds under specific thermal or catalytic conditions. The optimization of these reaction pathways has been a focal point of recent research, with scientists striving to develop more efficient and environmentally friendly methods for producing this compound.
From an environmental standpoint, the synthesis and application of 3-methyl-3-phenylpyrrolidin-2-one have been scrutinized for their sustainability. Researchers are increasingly adopting green chemistry principles to minimize waste and reduce the environmental footprint associated with its production. Innovations in catalytic systems and solvent-free reaction conditions are expected to play a pivotal role in achieving these goals.
In conclusion, methyl phenyl pyrrolidinone (CAS No. 51439-71-5) stands as a testament to the ingenuity of modern organic chemistry. Its unique structural features, coupled with its diverse applications across multiple disciplines, underscore its importance as a key compound in contemporary research. As scientific advancements continue to unfold, this compound is poised to contribute even more significantly to the development of novel materials and therapeutic agents.
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